Cytochalasin E: A Technical Guide to its Origin, Discovery, and Biological Activity
Cytochalasin E: A Technical Guide to its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. First isolated from Rosellinia necatrix, it has since been identified in other fungal species, notably Aspergillus clavatus. This technical guide provides an in-depth overview of the origin and discovery of Cytochalasin E, detailing its producing organisms and the key scientific milestones in its characterization. The document outlines detailed experimental protocols for the fermentation, isolation, and purification of this compound. Furthermore, it presents a compilation of its biological activities, with a focus on its anti-angiogenic properties, supported by quantitative data. The mechanism of action, particularly its inhibitory effects on the Vascular Endothelial Growth Factor (VEGF) signaling pathway, is elucidated and visually represented through a detailed signaling pathway diagram. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Origin and Discovery
Cytochalasin E is a naturally occurring secondary metabolite produced by several species of fungi. Its discovery and characterization have been a subject of scientific interest due to its significant biological activities.
Producing Organisms
Cytochalasin E was first isolated from the fungus Rosellinia necatrix[1]. Subsequently, it has been found to be produced by other fungal species, with Aspergillus clavatus being a notable and well-studied source[2][3]. Strains of Aspergillus clavatus have been isolated from various sources, including moldy rice, and have been shown to produce Cytochalasin E in laboratory cultures[2].
Initial Isolation and Structure Elucidation
The initial isolation and structural characterization of Cytochalasin E were reported in the early 1970s. The structure of Cytochalasin E, along with that of Cytochalasin F, was first described by Aldridge et al. in 1972, who isolated it from Rosellinia necatrix[1]. The structure was elucidated using a combination of spectroscopic techniques and chemical degradation studies. A significant structural feature of Cytochalasin E that distinguishes it from many other cytochalasans is the presence of an epoxide ring, which has been shown to be crucial for its potent biological activity.
Biosynthesis
The biosynthesis of Cytochalasin E follows a complex pathway that is characteristic of many fungal secondary metabolites. It is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. This pathway involves the condensation of a polyketide chain with an amino acid, followed by a series of enzymatic modifications to yield the final complex structure. The biosynthetic gene cluster responsible for Cytochalasin E production in Aspergillus clavatus has been identified and characterized, providing insights into the enzymatic machinery involved in its formation.
Quantitative Biological Activity Data
Cytochalasin E exhibits a range of biological activities, including potent cytotoxic and anti-angiogenic effects. The following table summarizes its inhibitory concentrations (IC50) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bovine Capillary Endothelial (BCE) | - | Potent and selective inhibitor | |
| Lewis Lung Carcinoma | Lung Cancer | - (In vivo inhibition of tumor growth by ~72%) | |
| FR-2 | - | 1.34 - 36.85 (range for various cell lines) | |
| A549 | Lung Cancer | 1.34 - 36.85 (range for various cell lines) | |
| PC3 | Prostate Cancer | 1.34 - 36.85 (range for various cell lines) | |
| HCT-116 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) | |
| MCF-7 | Breast Cancer | 1.34 - 36.85 (range for various cell lines) | |
| HT-29 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) | |
| SW-620 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) |
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and purification of Cytochalasin E from Aspergillus clavatus.
Fungal Fermentation for Cytochalasin E Production
An improved procedure for the production of Cytochalasin E involves solid substrate, agitated fermentation of Aspergillus clavatus on pearled barley.
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Inoculum Preparation: Spores from a stock culture of Aspergillus clavatus are inoculated onto a suitable agar medium, such as Czapek solution agar, and incubated to achieve sporulation.
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Solid Substrate Fermentation:
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Autoclave pearled barley in Fernbach flasks.
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Inoculate the sterilized barley with a spore suspension of A. clavatus.
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Incubate the flasks with agitation for approximately 14 days at 30°C.
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Extraction and Initial Purification
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Extraction:
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The fermented barley culture is extracted multiple times with an organic solvent such as methylene chloride.
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The solvent extracts are combined and evaporated to dryness under reduced pressure to yield a crude extract.
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Silica Gel Column Chromatography:
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The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column.
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The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Cytochalasin E.
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Final Purification
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Preparative Layer Chromatography (PLC):
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Fractions enriched with Cytochalasin E from the column chromatography are further purified using preparative layer chromatography on silica gel plates.
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The plates are developed with an appropriate solvent system, and the band corresponding to Cytochalasin E is scraped off and eluted with a polar solvent.
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Crystallization:
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The purified Cytochalasin E is crystallized from a suitable solvent system to obtain a pure crystalline product.
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High-Performance Liquid Chromatography (HPLC):
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Alternatively, final purification can be achieved using preparative reversed-phase HPLC for higher purity.
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Caption: Experimental workflow for Cytochalasin E production and purification.
Signaling Pathways and Mechanism of Action
Cytochalasin E is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its anti-angiogenic effects are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Inhibition of VEGF Signaling
VEGF is a key signaling protein that stimulates angiogenesis by binding to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and the formation of new blood vessels.
Cytochalasin E has been shown to inhibit angiogenesis by targeting this pathway. It downregulates the expression of both VEGF and its receptor, VEGFR-2. Furthermore, it inhibits the phosphorylation of VEGFR-2, which is a critical step in the activation of the downstream signaling cascade. This leads to the suppression of key downstream signaling molecules, including:
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Akt (Protein Kinase B): A crucial kinase involved in cell survival and proliferation.
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ERK (Extracellular signal-Regulated Kinase): A key component of the MAPK signaling pathway that regulates cell growth and differentiation.
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p38 MAPK (p38 Mitogen-Activated Protein Kinase): A kinase involved in cellular responses to stress and inflammation, as well as cell migration.
By inhibiting these critical signaling pathways, Cytochalasin E effectively blocks the pro-angiogenic signals mediated by VEGF, thereby inhibiting the formation of new blood vessels that tumors rely on for their growth and survival.
Caption: Inhibition of the VEGF signaling pathway by Cytochalasin E.
References
- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
